molecular formula C6H4BrN5O2 B13727598 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13727598
M. Wt: 258.03 g/mol
InChI Key: QUSDEVPKTWESOB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with bromine and nitric acid under controlled conditions. The reaction typically proceeds through the formation of intermediate compounds, which are then cyclized to form the triazolopyridine ring system.

Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which play a role in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromo and nitro groups in 2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine makes it unique compared to other triazolopyridines. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H4BrN5O2

Molecular Weight

258.03 g/mol

IUPAC Name

5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrN5O2/c7-4-2-1-3(12(13)14)5-9-6(8)10-11(4)5/h1-2H,(H2,8,10)

InChI Key

QUSDEVPKTWESOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C(=C1)Br)N)[N+](=O)[O-]

Origin of Product

United States

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